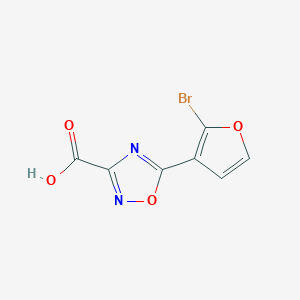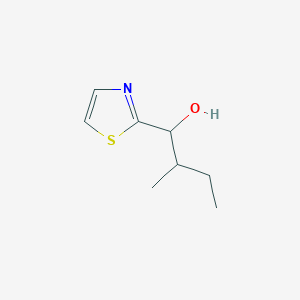
2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the butanol side chain. One common method involves the reaction of 2-aminothiazole with 2-methylbutanal in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products:
Oxidation: 2-Methyl-1-(1,3-thiazol-2-yl)butan-2-one.
Reduction: 2-Methyl-1-(1,3-dihydrothiazol-2-yl)butan-1-ol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxyl group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
2-Methyl-1-(1,3-thiazol-2-yl)propan-1-ol: Similar structure but with a shorter side chain.
2-Methyl-1-(1,3-thiazol-2-yl)ethanol: Even shorter side chain, affecting its physical and chemical properties.
2-Methyl-1-(1,3-thiazol-2-yl)butan-2-ol: Different position of the hydroxyl group, leading to different reactivity.
Uniqueness: 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol is unique due to its specific combination of a thiazole ring and a butanol side chain, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H13NOS |
|---|---|
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
2-methyl-1-(1,3-thiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-3-6(2)7(10)8-9-4-5-11-8/h4-7,10H,3H2,1-2H3 |
Clé InChI |
DOZYCGRVTCDELD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C1=NC=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)


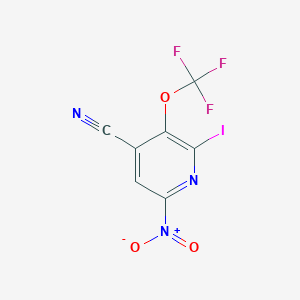
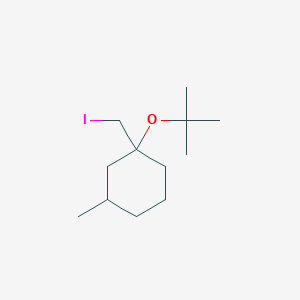
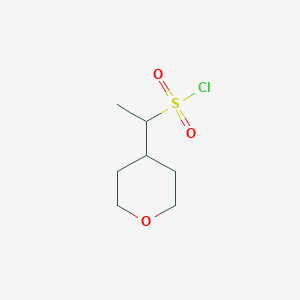

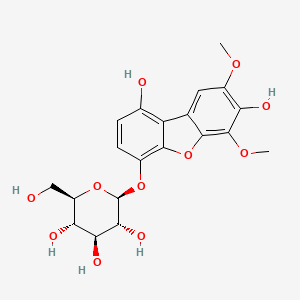
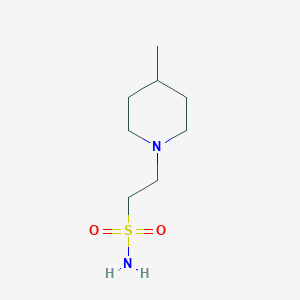
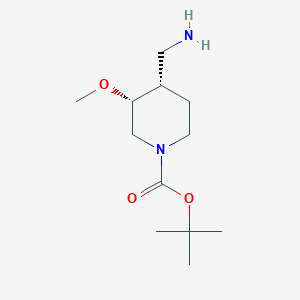

![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)
